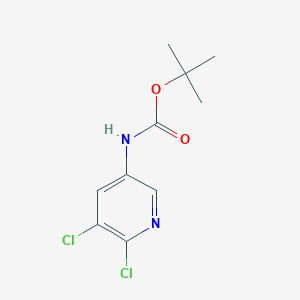

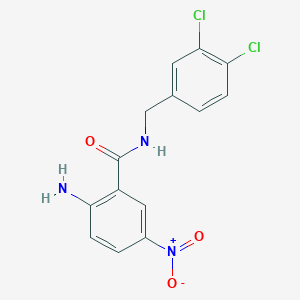

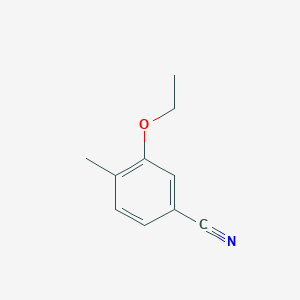

![molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1](/img/structure/B1344286.png)

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

カタログ番号 B1344286

CAS番号:

1245708-33-1

分子量: 242.07 g/mol

InChIキー: QVEHEXXQFGINCG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C9H10BrNO .

Synthesis Analysis

A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, which could potentially include “7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one”, has been reported. This method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .科学的研究の応用

- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : These compounds are synthesized through various methods, including a unique free radical cyclization cascade .

- Results : The biological activities of these compounds make them potential natural drug lead compounds .

- Application : Benzofuran rings are constructed by proton quantum tunneling .

- Methods of Application : This method has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .

- Results : This method has been used to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .

- Application : Synthesis of benzothiophene motifs under electrochemical conditions .

- Methods of Application : The reaction of sulfonhydrazides with internal alkynes leads to the formation of a quaternary spirocyclization intermediate .

- Results : The S-migration process was rationalized to lead to the products .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

Scientific Field: Electrochemistry

- Application : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized .

- Methods of Application : These compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

- Results : The compounds showed significant antibacterial activity and moderate antifungal activity .

- Application : Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes .

- Methods of Application : The Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides was performed .

- Results : The obtained functional derivatives of benzo[b]thieno[2,3-d]thiophene are of interest for further elaboration of organic semiconductor materials .

- Application : Design of benzo[b]thiophene-2-carboxamide derivatives .

- Methods of Application : The two agonists share common structural profiles: a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .

- Results : The design of these derivatives is based on the structure of MSA-2 (10) and G10 (11), which have excellent binding affinities to a range of proteins .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

- Application : Synthesis and characterization of novel donor–acceptor type neutral green electrochromic polymers containing an indolo[3,2-b]carbazole donor and diketopyrrolopyrrole acceptor .

- Methods of Application : These polymers were prepared by chemical polymerization including indolo[3,2-b]carbazole (IC) units as the donor, diketopyrrolopyrrole (DPP) units as the acceptor and bithiophene units as the bridging group .

- Results : The polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .

- Application : A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence .

- Methods of Application : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .

- Results : The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition .

Scientific Field: Electrochromic Materials

Scientific Field: Organic Chemistry

特性

IUPAC Name |

7-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEHEXXQFGINCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Synthesis routes and methods I

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (145.0 μL, 0.975 mmol) was added at room temperature to a solution of 2-amino-5-bromophenol A-1 (200.0 mg, 1.064 mmol) and methyl 2-bromoacetate (115.0 μL, 0.886 mmol) in anhydrous 1-methylpyrrolidin-2-one (4.20 mL) under an atmosphere of argon, in a 10 mL microwave reactor vial. The sealed reaction mixture was heated at 180° C. for 3 mins under microwave irradiation and then diluted with ethyl acetate (25 mL). The organic layer was washed with brine (3×20 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to give 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one A-2 (217.0 mg, Yield=100%). MS (ESI) [M+1]+ 242, 244.

Yield

100%

Synthesis routes and methods II

Procedure details

In 56 ml of glacial acetic acid, 6 g of 2-methyl-1,4-benzoxazin-3-(4H)-one is precooled at 0° C. and mixed drop by drop with 1.9 ml of bromine in 19 ml of glacial acetic acid. It is allowed to reach room temperature and stirred for another 8 hours. The mixture is poured onto ice water, the crystals are suctioned off and washed with water. 9.3 g of crude product results, which is recrystallized from ethanol/water. 7-Bromo-2-methyl-1,4-benzoxazin-3-(4H)-one is obtained as a by-product. As an alternative, 4-bromo-2-aminophenol can also be reacted according to the described processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

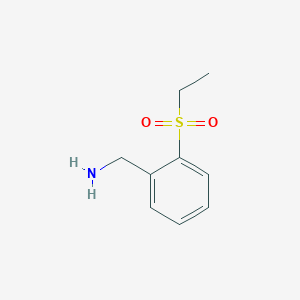

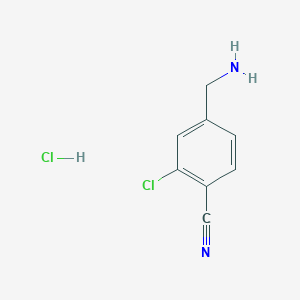

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)